molecular formula C43H52N6O11 B1678834 RA X Peptide CAS No. 140679-94-3

RA X Peptide

Cat. No. B1678834
M. Wt: 828.9 g/mol
InChI Key: BNAKNBRLTYXQLE-NFCBLYOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The RA X Peptide is used as an antitumor cyclic hexapeptide . It’s also been noted that peptide-based agents have emerged as a promising class of therapies for managing Rheumatoid Arthritis (RA) by targeting the underlying immune dysregulation responsible for the disease .


Synthesis Analysis

The synthesis of RA X Peptide involves the use of both chemical and biological methods. An efficient method for the synthesis of cycloisodityrosines from commercially available L-tyrosine derivatives was developed . Amino acid analysis (AAA) can be used for absolute quantitation of standard peptides after acid hydrolysis using 6 M HCl .


Molecular Structure Analysis

The molecular structure analysis of peptides like RA X Peptide can be studied using computational chemistry and molecular modeling tools . These tools include molecular docking using Glide and Piper, relative binding free energy predictions with FEP+, conformational searches using MacroModel and Desmond, and structural refinement using Prime and PrimeX .


Chemical Reactions Analysis

The chemical reactions of peptides like RA X Peptide can be analyzed using techniques like reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry . This allows for the absolute quantitation of standard peptides using only acid hydrolysis and a standard RP-UPLC-MRM-MS setup .


Physical And Chemical Properties Analysis

The physical and chemical properties of peptides like RA X Peptide can be computed using tools like ProtParam . The computed parameters include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .

Future Directions

The future of peptide-based agents like RA X Peptide is promising. Future directions should focus on strategies to further enhance the efficacy of peptide receptor radionuclide therapy (PRRT) including combination treatments with other systemic therapies, such as radiosensitising chemotherapy, DNA repair-modifying agents, and immunotherapy . The evolution of therapeutic radiopharmaceuticals also offers promise .

properties

CAS RN

140679-94-3

Product Name

RA X Peptide

Molecular Formula

C43H52N6O11

Molecular Weight

828.9 g/mol

IUPAC Name

(2S)-N-[(E,2S,4S,7S)-7-[[(2R)-2-aminopropanoyl]amino]-4-formyl-5-(3-hydroxy-4-methoxyphenyl)-2-[[(Z)-3-(4-methoxyphenyl)-2-(methylamino)prop-2-enoyl]amino]-3,6,10-trioxodec-8-en-4-yl]-3-(4-hydroxyphenyl)-N-methyl-2-(methylamino)propanamide

InChI

InChI=1S/C43H52N6O11/c1-25(44)40(56)48-32(9-8-20-50)38(54)37(29-14-19-36(60-7)35(53)23-29)43(24-51,49(5)42(58)34(46-4)22-27-10-15-30(52)16-11-27)39(55)26(2)47-41(57)33(45-3)21-28-12-17-31(59-6)18-13-28/h8-21,23-26,32,34,37,45-46,52-53H,22,44H2,1-7H3,(H,47,57)(H,48,56)/b9-8+,33-21-/t25-,26+,32+,34+,37?,43-/m1/s1

InChI Key

BNAKNBRLTYXQLE-NFCBLYOKSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](/C=C/C=O)C(=O)C(C1=CC(=C(C=C1)OC)O)[C@](C=O)(C(=O)[C@H](C)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/NC)N(C)C(=O)[C@H](CC3=CC=C(C=C3)O)NC)N

SMILES

CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N

Canonical SMILES

CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RA X Peptide;  RA-X;  RA X;  RAX; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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